molecular formula C9H13ClN4 B1434336 1-(3-Chloropyrazin-2-yl)piperidin-4-amine CAS No. 1379363-79-7

1-(3-Chloropyrazin-2-yl)piperidin-4-amine

Cat. No. B1434336
M. Wt: 212.68 g/mol
InChI Key: GOOLAGXVIILYII-UHFFFAOYSA-N
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Description

1-(3-Chloropyrazin-2-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It’s a light yellow to yellow powder or crystals or liquid . This compound is of particular interest due to its unique biochemical properties .


Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .


Molecular Structure Analysis

The molecular formula of 1-(3-Chloropyrazin-2-yl)piperidin-4-amine is C9H13ClN4. The geometrical parameters and energies can be obtained from Density functional theory (DFT) B3LYP (6-31G (d, p)) basis set calculations .


Chemical Reactions Analysis

The chemical reactions of piperidone derivatives have been studied extensively. These compounds possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc. activities .

Scientific Research Applications

Design and Synthesis of Analgesic Agents

A study by Aggarwal et al. (2020) highlights the synthesis of derivatives like 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their transformation into cyclic 2° amine derivatives, including piperidine, to evaluate their analgesic activity. This research demonstrates the compound's utility in creating new analgesic agents with moderate to good efficacy in vivo against pain models in mice (Aggarwal, Kaushik, Kumar, & Saini, 2020).

Antiviral and Antifungal Applications

Li et al. (2015) synthesized a compound incorporating the 3-chloropyrazinyl motif and piperidine, showing good antifungal and antiviral activities against tobacco mosaic virus. The study emphasizes the potential of these derivatives in developing new treatments for viral and fungal infections (Li et al., 2015).

Solid-phase Synthesis for Drug Discovery

Research by Kim et al. (2012) on solid-phase synthesis of novel derivatives, including the piperidine motif, underscores the method's efficiency in generating large libraries of drug-like molecules. This technique offers a platform for rapid screening and optimization of pharmacologically active compounds (Kim, Gong, Lee, & Seo, 2012).

Structural and Molecular Investigations

Shawish et al. (2021) focused on synthesizing new s-triazine derivatives that incorporate pyrazole/piperidine/aniline moieties, supported by X-ray crystallography and DFT calculations. Their work provides insights into the molecular structure and intermolecular interactions, highlighting the compounds' potential for further pharmaceutical application (Shawish et al., 2021).

Potential Obesity Treatment

Kalgutkar et al. (2007) explored the genotoxicity of a novel 5-HT2C receptor agonist for obesity treatment, incorporating the piperazinylpyrazine structure. Their findings on the compound's bioactivation and DNA binding provide crucial information for assessing the safety profile of new therapeutic agents (Kalgutkar et al., 2007).

properties

IUPAC Name

1-(3-chloropyrazin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-5-1-7(11)2-6-14/h3-4,7H,1-2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOLAGXVIILYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyrazin-2-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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